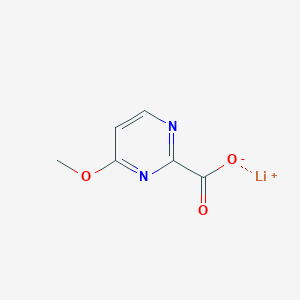

Lithium;4-methoxypyrimidine-2-carboxylate

Description

Lithium 4-methoxypyrimidine-2-carboxylate is a lithium salt derived from 4-methoxy-pyrimidine-2-carboxylic acid. Pyrimidine derivatives are structurally significant due to their aromatic heterocyclic framework, which enables diverse applications in coordination chemistry, pharmaceuticals, and materials science. The methoxy (-OCH₃) and carboxylate (-COO⁻) substituents on the pyrimidine ring enhance its electron-donating capabilities and solubility in polar solvents.

Properties

IUPAC Name |

lithium;4-methoxypyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.Li/c1-11-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAAPEDZWIUDJG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC(=NC=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-methoxypyrimidine-2-carboxylate typically involves the reaction of 4-methoxypyrimidine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Lithium;4-methoxypyrimidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;4-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Ionic Radius Considerations

Lithium 4-methoxypyrimidine-2-carboxylate can be compared to other alkali metal salts of pyrimidine carboxylates, such as sodium or potassium analogs. The ionic radius of the cation significantly influences lattice stability and solubility:

Functional Group Variations

Replacing the carboxylate or methoxy group alters chemical behavior:

- 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS A698618 ): The methylthio (-SCH₃) group increases lipophilicity, making it more suitable for organic synthesis than the hydrophilic carboxylate.

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0 ): The hydroxyl (-OH) group introduces hydrogen-bonding capacity, enhancing crystallinity but reducing stability under acidic conditions.

Electrochemical and Spectroscopic Properties

While direct data on lithium 4-methoxypyrimidine-2-carboxylate is scarce, Li K-edge XANES spectra of analogous lithium compounds (e.g., jadarite) show pre-edge features influenced by coordination geometry . Comparatively, sodium or potassium analogs may exhibit shifted absorption edges due to larger ionic radii. In battery contexts, lithium carboxylates generally outperform sodium/potassium counterparts in ionic mobility, as seen in LiCr₃O₈ vs. NaCr₃O₈ systems .

Biological Activity

Lithium;4-methoxypyrimidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a lithium ion coordinated with a 4-methoxypyrimidine-2-carboxylate moiety. This structural arrangement contributes to its chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may exert anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as prostaglandins and cytokines. This inhibition can lead to reduced inflammation in various biological systems.

Key Mechanisms:

- Inhibition of Inflammatory Mediators : The compound may block pathways that lead to the production of pro-inflammatory cytokines.

- Enzyme Interaction : It may act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity, which is crucial in various therapeutic contexts.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for inflammatory diseases.

- Cytotoxicity : Some derivatives of pyrimidine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound could be explored for anticancer applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Case Study: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests a promising avenue for further research into its therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics. This finding highlights its potential role in developing new antimicrobial therapies.

Future Directions

Research into this compound is ongoing, with several areas identified for future investigation:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Exploring derivatives and analogs to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium 4-methoxypyrimidine-2-carboxylate, and how do reaction conditions influence yield?

- The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with a methoxy group, followed by carboxylation. For example, halogen atoms at the 4-position of pyrimidine can be replaced via reaction with methoxide ions under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO or ethanol . Subsequent carboxylation at the 2-position may employ CO₂ insertion or hydrolysis of nitrile intermediates. Key variables include solvent polarity, temperature (often 60–100°C), and stoichiometric ratios of reagents to minimize side products like over-oxidation or incomplete substitution .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing lithium 4-methoxypyrimidine-2-carboxylate?

- X-ray crystallography (using SHELXL for refinement) is critical for confirming the lithium coordination geometry and solid-state structure . Solution-state characterization should combine ¹H/¹³C NMR (to verify methoxy and carboxylate proton environments) and IR spectroscopy (to identify carboxylate C=O stretching at ~1600–1700 cm⁻¹). Discrepancies between solid-state (XRD) and solution (NMR) data may arise from dynamic effects, necessitating variable-temperature NMR or DFT calculations .

Q. How can researchers optimize purification techniques for lithium 4-methoxypyrimidine-2-carboxylate?

- Recrystallization from ethanol/water mixtures is common, leveraging the compound’s moderate solubility in polar solvents. Chromatography (e.g., silica gel with ethyl acetate/hexane) is less effective due to ionic character, but ion-exchange resins may improve recovery. Purity is assessed via HPLC with UV detection (λ ~260 nm for pyrimidine rings) .

Advanced Research Questions

Q. How do hydrogen-bonding networks in lithium 4-methoxypyrimidine-2-carboxylate crystals affect its stability and reactivity?

- Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns, such as carboxylate-lithium or pyrimidine-methoxy interactions. These networks influence melting points, hygroscopicity, and dissolution kinetics. For instance, strong Li–O bonds may stabilize the crystal lattice but reduce solubility in nonpolar media, impacting catalytic or pharmaceutical applications .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Discrepancies in charge distribution (e.g., DFT vs. XPS data) require cross-validation. For example, Natural Bond Orbital (NBO) analysis can identify hyperconjugative effects from the methoxy group, while XPS validates electron density at nitrogen and oxygen atoms. Hybrid functionals (e.g., B3LYP-D3) with solvent corrections often improve agreement with experimental UV-Vis spectra .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- The 4-methoxy and 2-carboxylate groups direct electrophilic substitution to the 5- and 6-positions. For example, nitration at the 5-position is favored due to electron-withdrawing effects of the carboxylate. Steric hindrance from the methoxy group can be mitigated using bulky directing agents or microwave-assisted synthesis to enhance kinetic control .

Q. What experimental designs are recommended for analyzing lithium coordination dynamics in solution?

- Use ⁷Li NMR to probe coordination changes with solvent polarity. Compare D₂O (high dielectric) vs. DMSO-d₆ (lower dielectric) to assess ion-pairing effects. Conductivity measurements and Job’s method (for stoichiometry) can complement NMR data. For time-resolved studies, stopped-flow UV-Vis monitors ligand-exchange kinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical and observed biological activity?

- If in silico docking predicts enzyme inhibition but assays show low efficacy, validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Consider off-target interactions or solubility limitations (e.g., aggregation in PBS). Adjust computational models to include explicit solvent or membrane-mimetic environments .

Q. Why might catalytic performance vary across studies using lithium 4-methoxypyrimidine-2-carboxylate as a ligand?

- Differences in pre-catalyst activation (e.g., drying temperature, solvent traces) or moisture sensitivity can alter ligand-metal coordination. Standardize protocols using Karl Fischer titration for water content and in situ IR to monitor ligand-metal binding .

Methodological Best Practices

- Crystallography : Collect high-resolution data (≤0.8 Å) and refine with SHELXL, reporting R₁/wR₂ and residual density maps .

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent carboxylate degradation.

- Data Validation : Cross-check spectral assignments with DEPT-135 NMR or HSQC for ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.